REACTION_CXSMILES
|
[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Sn+2:11]>[O-][99Tc](=O)(=O)=O.[Na+].C(O)C>[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Sn+4:11].[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2] |f:0.1,2.3,5.6.7|
|
Name
|
ligand
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous salt
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous salt
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
tin(II) tartrate
|
Quantity
|
50 μg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Sn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-][99Tc](=O)(=O)=O.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Sn+4].C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |